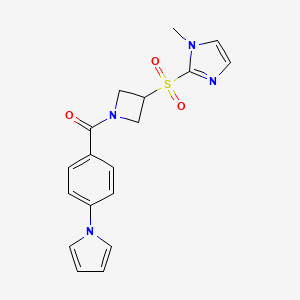

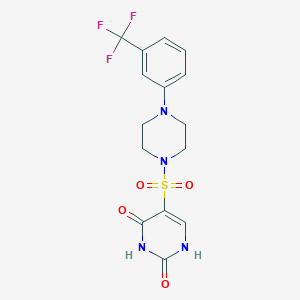

5-((4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

TFSPP is synthesized through a series of chemical reactions. One notable method involves the click reaction , which combines different building blocks to form the final compound. Researchers have reported the synthesis of novel derivatives of TFSPP using this approach . Further studies may explore alternative synthetic routes or modifications to enhance yield and purity.

Chemical Reactions Analysis

TFSPP’s chemical reactivity is crucial for understanding its behavior. Researchers have investigated its interactions with other molecules, such as enzymes or receptors. For instance, docking studies revealed that TFSPP interacts favorably with the lipid kinase PI3K-α . Further exploration of its reactivity profile could uncover additional applications.

科学的研究の応用

Novel Inhibitors of Lipid Peroxidation

Research has identified compounds within the same chemical family as potent inhibitors of lipid peroxidation. These compounds have shown effectiveness in brain homogenates and purified brain synaptosomes under conditions involving iron, hinting at their potential utility in protecting against oxidative stress-related damage (Braughler et al., 1987).

Microwave-Assisted Synthesis of Fused Heterocycles

The trifluoromethyl group, a component of the subject compound, has been utilized in the microwave-assisted synthesis of fused heterocycles. This method affords efficient and novel pathways to synthesize heterocyclic compounds incorporating the trifluoromethyl group, showcasing the compound's utility in enhancing molecular diversity (Shaaban, 2008).

Synthesis of Benzodifuranyl and Triazines

Investigations into the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from specific chemical precursors demonstrate the compound's relevance in the development of anti-inflammatory and analgesic agents. This highlights its role in the discovery of new therapeutic agents with potential COX-2 inhibition (Abu‐Hashem et al., 2020).

Computational Quantum Chemical Studies

Computational studies have explored the quantum chemical and pharmacokinetic aspects of derivatives similar to the query compound. These studies emphasize the importance of such compounds in theoretical and computational chemistry, providing insights into their electronic properties and potential biological activities (Gaurav & Krishna, 2021).

Heteroaromatization and Synthesis of Pyrimidines

Research into the heteroaromatization with specific core compounds has led to the synthesis of novel pyrimidines and triazine derivatives. These synthetic approaches contribute to the development of compounds with potential antimicrobial activity, underscoring the significance of such chemical structures in medicinal chemistry (El-Agrody et al., 2001).

作用機序

Target of Action

Similar compounds, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds have shown promising results in human microglia and neuronal cell models .

Mode of Action

Similar compounds have shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also reduced the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

Similar compounds have shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Similar compounds have shown promising neuroprotective and anti-inflammatory properties .

将来の方向性

: Ashok Kumar, B. Sathish Kumar, E. Sreenivas & T. Subbaiah. “Synthesis, Biological Evaluation, and Molecular Docking Studies of Novel 1,2,3-Triazole Tagged 5-[(1H-Indol-3-yl)methylene]pyrimidine-2,4,6-(1H,3H,5H)trione Derivatives.” Russian Journal of General Chemistry, Volume 88, pages 587–595 (2018). Link

特性

IUPAC Name |

5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N4O4S/c16-15(17,18)10-2-1-3-11(8-10)21-4-6-22(7-5-21)27(25,26)12-9-19-14(24)20-13(12)23/h1-3,8-9H,4-7H2,(H2,19,20,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUEZDZHHYRSERR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CNC(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

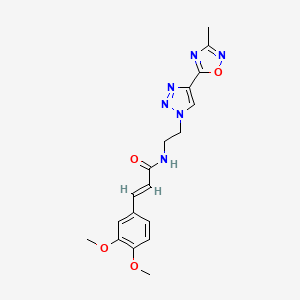

![methyl 4-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioylcarbamoyl]benzoate](/img/structure/B2967397.png)

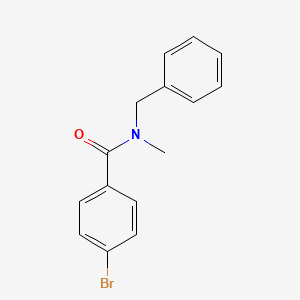

![N-[Cyano-(4-fluorophenyl)methyl]-2-ethylbenzamide](/img/structure/B2967408.png)

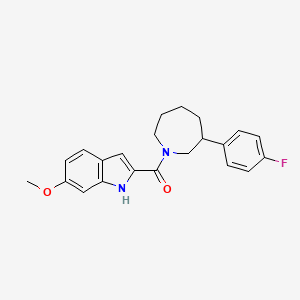

![tert-butyl 3-cyano-4-[1-(3-fluorophenyl)-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate](/img/structure/B2967410.png)